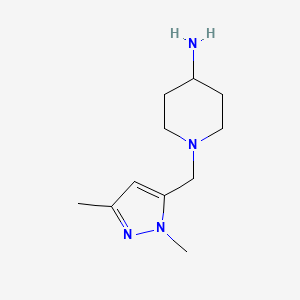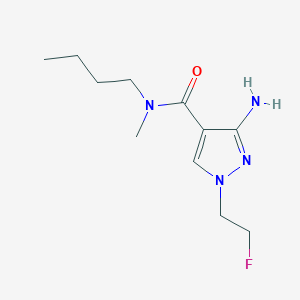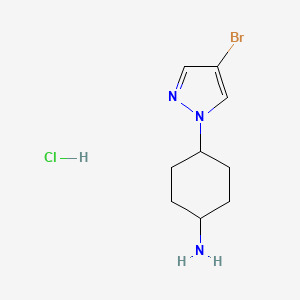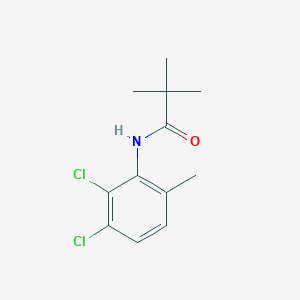amine CAS No. 1856042-80-2](/img/structure/B11738672.png)
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl](hexyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are interesting compounds due to their structural properties, including tautomerism, which can influence their reactivity and biological activities .
Preparation Methods
The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde with hexylamine under suitable conditions . The reaction is usually carried out in the presence of a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve the use of more scalable processes, including continuous flow synthesis and the use of automated reactors to increase yield and efficiency .
Chemical Reactions Analysis
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine undergoes various types of chemical reactions, including:
Scientific Research Applications
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazol-5-amine: Similar in structure but lacks the fluoro and hexyl groups, which may result in different reactivity and biological activities.
5-fluoro-1-methyl-1H-pyrazol-4-yl: Contains a fluoro group but differs in the alkyl substituents, leading to variations in chemical properties.
1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine: Another related compound with different substituents that can affect its chemical behavior and applications.
These comparisons highlight the uniqueness of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine in terms of its specific substituents and their impact on its properties and applications.
Properties
CAS No. |
1856042-80-2 |
|---|---|
Molecular Formula |
C12H22FN3 |
Molecular Weight |
227.32 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]hexan-1-amine |
InChI |
InChI=1S/C12H22FN3/c1-3-5-6-7-8-14-9-11-10-15-16(4-2)12(11)13/h10,14H,3-9H2,1-2H3 |
InChI Key |
ZFWZWNPFALSFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=C(N(N=C1)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738592.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738606.png)
![{[1-ethyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11738611.png)
![N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738624.png)
![butyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11738640.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738641.png)



![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738668.png)

![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11738677.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B11738688.png)
